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Compound of Interest

Compound Name: Enterotoxin STp (E. coli)

Cat. No.: B569363 Get Quote

Introduction

Enterotoxigenic Escherichia coli (ETEC) are a major cause of diarrheal disease in humans,

particularly travelers and children in developing countries, as well as in livestock. ETEC

produces two main types of enterotoxins: heat-labile (LT) and heat-stable (ST) enterotoxins.

The heat-stable enterotoxins are further divided into STa and STb. STa is a small peptide toxin

that is further classified into STp (porcine) and STh (human) based on the host from which the

ETEC strain was first isolated. Functionally, both STp and STh have a similar mechanism of

action. Given its impact on animal health and potential for zoonotic transmission, sensitive and

specific detection of STp is crucial for diagnostics, epidemiology, and the development of

preventative measures. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly suitable

method for the detection and quantification of STp due to its high sensitivity, specificity, and

throughput.

These application notes provide a detailed protocol for the detection of Enterotoxin STp using a

sandwich ELISA format. While specific commercial ELISA kits for STp may have their own

optimized protocols, the following provides a comprehensive methodology for researchers

developing or running such an assay.

Quantitative Data Summary
The performance of an ELISA for Enterotoxin STp will depend on the specific antibodies and

reagents used. The following table summarizes typical performance characteristics expected

from a well-optimized sandwich ELISA for heat-stable enterotoxins like STa, which are
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structurally and functionally similar to STp. These values should be determined experimentally

for any specific STp ELISA.

Parameter
Typical Performance
Characteristics

Source

Assay Type Sandwich ELISA [General ELISA Knowledge]

Limit of Detection (LOD) 0.05 - 0.5 ng/mL [1]

Quantification Range 0.1 - 10 ng/mL [1][2]

Specificity
High, with minimal cross-

reactivity to other enterotoxins.

[MyBioSource General ELISA

Kit Information]

Intra-assay Precision (CV%) < 10%
[MyBioSource General ELISA

Kit Information]

Inter-assay Precision (CV%) < 15%
[MyBioSource General ELISA

Kit Information]

Sample Types

Fecal extracts, cell culture

supernatants, environmental

samples.

[General ELISA Knowledge]

Assay Time 2 - 4 hours [2]

Experimental Protocols
Principle of the Sandwich ELISA for STp Detection
In this sandwich ELISA, a microtiter plate is pre-coated with a capture antibody specific for

Enterotoxin STp. When the sample containing STp is added to the wells, the toxin is captured

by the immobilized antibody. After washing away unbound substances, a biotinylated detection

antibody, also specific for STp, is added and binds to a different epitope on the captured toxin.

Following another wash, streptavidin conjugated to horseradish peroxidase (HRP) is added,

which binds to the biotinylated detection antibody. A final wash removes unbound conjugate,

and a substrate solution (TMB) is added. The HRP enzyme catalyzes the conversion of the

substrate, resulting in a colored product. The intensity of the color is directly proportional to the

amount of STp present in the sample and is measured spectrophotometrically.
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Materials and Reagents
96-well microtiter plates (e.g., Nunc MaxiSorp™)

Capture antibody (monoclonal or polyclonal specific for STp)

Detection antibody (biotinylated, specific for STp)

Recombinant Enterotoxin STp standard

Streptavidin-HRP conjugate

Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6)

Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

Blocking Buffer (e.g., 1% BSA in PBS)

Assay Diluent (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

Stop Solution (e.g., 2 N H₂SO₄)

Microplate reader capable of measuring absorbance at 450 nm

Precision pipettes and multichannel pipettes

Wash bottle or automated plate washer

Incubator

Detailed Step-by-Step Protocol
1. Plate Coating: a. Dilute the capture antibody to the optimal concentration (e.g., 1-10 µg/mL)

in Coating Buffer. b. Add 100 µL of the diluted capture antibody to each well of the 96-well

microtiter plate. c. Cover the plate and incubate overnight at 4°C.
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2. Blocking: a. The next day, wash the plate three times with 200 µL of Wash Buffer per well. b.

After the final wash, add 200 µL of Blocking Buffer to each well. c. Cover the plate and incubate

for 1-2 hours at room temperature.

3. Sample and Standard Incubation: a. Prepare a serial dilution of the recombinant STp

standard in Assay Diluent to generate a standard curve (e.g., from 10 ng/mL down to 0.1

ng/mL). b. Prepare samples by diluting them in Assay Diluent. If necessary, include a sample

preparation step to extract the toxin from complex matrices. c. Wash the plate three times with

Wash Buffer. d. Add 100 µL of the standards and samples to the appropriate wells. Include a

blank well with 100 µL of Assay Diluent only. e. Cover the plate and incubate for 2 hours at

room temperature.

4. Detection Antibody Incubation: a. Wash the plate three times with Wash Buffer. b. Dilute the

biotinylated detection antibody to its optimal concentration in Assay Diluent. c. Add 100 µL of

the diluted detection antibody to each well. d. Cover the plate and incubate for 1 hour at room

temperature.

5. Streptavidin-HRP Incubation: a. Wash the plate three times with Wash Buffer. b. Dilute the

Streptavidin-HRP conjugate in Assay Diluent according to the manufacturer's instructions. c.

Add 100 µL of the diluted Streptavidin-HRP conjugate to each well. d. Cover the plate and

incubate for 30 minutes at room temperature in the dark.

6. Signal Development: a. Wash the plate five times with Wash Buffer, with a 30-second soak

time for each wash. b. Add 100 µL of TMB Substrate Solution to each well. c. Incubate for 15-

30 minutes at room temperature in the dark. Monitor the color development.

7. Stopping the Reaction and Reading the Plate: a. Add 50 µL of Stop Solution to each well.

The color will change from blue to yellow. b. Read the absorbance of each well at 450 nm using

a microplate reader within 15 minutes of adding the Stop Solution.

Data Analysis
Subtract the average absorbance of the blank wells from the absorbance readings of all

other wells.

Plot the corrected absorbance values for the standards against their known concentrations to

generate a standard curve. A four-parameter logistic (4-PL) curve fit is often used.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Determine the concentration of STp in the samples by interpolating their absorbance values

from the standard curve.

Multiply the calculated concentration by the sample dilution factor to obtain the final

concentration of STp in the original sample.

Optimization for STp
Antibody Concentrations: The optimal concentrations of the capture and detection antibodies

should be determined by checkerboard titration to achieve the best signal-to-noise ratio.

Incubation Times and Temperatures: Incubation times and temperatures for each step may

need to be adjusted to optimize assay sensitivity and speed.

Blocking and Diluent Buffers: Different blocking agents and assay diluents can be tested to

minimize background signal and matrix effects from complex samples.
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Caption: Workflow for the Sandwich ELISA for Enterotoxin STp detection.
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Caption: Proposed Signaling Pathway of Enterotoxin STp.[3][4][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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